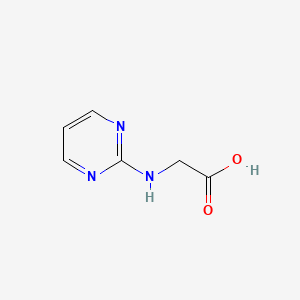

(pyrimidin-2-ylamino)acetic acid

Description

The exact mass of the compound N-pyrimidin-2-ylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrimidin-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c10-5(11)4-9-6-7-2-1-3-8-6/h1-3H,4H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJBSLXUNSLXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585505 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79858-46-1 | |

| Record name | N-Pyrimidin-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(pyrimidin-2-yl)amino]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (Pyrimidin-2-ylamino)acetic Acid

Abstract: This technical guide provides a comprehensive overview of the fundamental properties of (pyrimidin-2-ylamino)acetic acid (CAS No: 79858-46-1), a heterocyclic compound of significant interest in medicinal chemistry. Structurally, it integrates the biologically prevalent pyrimidine ring with a glycine moiety, presenting a unique scaffold for drug design and chemical synthesis. This document details its physicochemical characteristics, provides a robust synthetic protocol and analytical characterization methods, discusses its relevance in a biological context, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Molecular Identity and Physicochemical Properties

This compound, also known as N-pyrimidin-2-ylglycine, is a compound whose structure is foundational to its chemical behavior and potential applications. The fusion of an aromatic, electron-deficient pyrimidine ring with an amino acid side chain creates a molecule with distinct acidic and basic centers, influencing its solubility, reactivity, and biological interactions.

Nomenclature and Structural Identifiers

-

IUPAC Name: 2-(pyrimidin-2-ylamino)acetic acid[1]

-

CAS Number: 79858-46-1[1]

-

Molecular Formula: C₆H₇N₃O₂[1]

-

Synonyms: N-pyrimidin-2-ylglycine, 2-(2-pyrimidinylamino)acetic acid[1]

-

2D Structure:

Core Physicochemical Data

The fundamental properties of this compound have been compiled from computational databases and are summarized below. These values are critical for predicting its behavior in various solvents and biological systems.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| InChIKey | CHJBSLXUNSLXIN-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bonds | 2 | PubChem[1] |

| Topological Polar Surface Area | 75.1 Ų | PubChem[1] |

Acid-Base Properties and Solubility

The structure of this compound contains both an acidic carboxylic acid group and several basic nitrogen atoms. This amphoteric nature dictates its solubility and ionization state at different pH values.

-

Acidic Center: The carboxylic acid group (-COOH) is the primary acidic site. Its pKa is expected to be in the range of 2.5-4.0, similar to other α-amino acids, but slightly more acidic due to the electron-withdrawing effect of the adjacent pyrimidine ring.

-

Basic Centers: The molecule possesses three nitrogen atoms. The two endocyclic (ring) nitrogens of the pyrimidine moiety are weakly basic (estimated pKa ~1.5-2.5). The exocyclic secondary amine nitrogen is also a basic site, though its basicity is significantly reduced by delocalization of its lone pair into the electron-deficient pyrimidine ring.

This zwitterionic potential suggests that the compound will exhibit its lowest solubility at its isoelectric point and will be more soluble in acidic or basic aqueous solutions where it can form the corresponding cationic or anionic salt. Its solubility in nonpolar organic solvents is predicted to be low.

Synthesis and Analytical Characterization

The synthesis of this compound is straightforward, typically involving a nucleophilic substitution reaction. Proper characterization is essential to confirm its identity and purity.

Recommended Synthetic Protocol

The most common and efficient synthesis involves the reaction of 2-aminopyrimidine with a haloacetic acid derivative. This method is analogous to established procedures for similar N-heterocyclic amino acids[2]. The reaction proceeds via an Sₙ2 mechanism where the exocyclic amino group of 2-aminopyrimidine acts as the nucleophile.

Expert Insight: The use of a base is critical to deprotonate the carboxylic acid of the haloacetic acid starting material and to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Water is an effective and environmentally benign solvent for this transformation.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and bromoacetic acid (1.1 eq) in deionized water.

-

Basification: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.5 eq) while stirring. Ensure the temperature remains below 10 °C.

-

Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Precipitation: Carefully acidify the solution to pH ~3-4 with 2M hydrochloric acid. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques should be employed. Expected spectral data based on the structure and related pyrimidine derivatives are summarized below[3].

| Technique | Expected Observations |

| ¹H NMR | - -CH₂- group: A singlet around 4.0-4.5 ppm. - Pyrimidine H4/H6: A doublet around 8.2-8.5 ppm. - Pyrimidine H5: A triplet around 6.6-6.9 ppm. - -NH- and -COOH protons: Broad singlets, chemical shift variable and dependent on solvent/concentration. |

| ¹³C NMR | - Carbonyl Carbon (-C=O): Signal at ~170-175 ppm. - Pyrimidine C2, C4, C6: Signals in the range of 158-165 ppm. - Pyrimidine C5: Signal around 110-115 ppm. - Methylene Carbon (-CH₂-): Signal around 45-50 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch (acid): Very broad band from 2500-3300. - N-H stretch: Medium band around 3300-3400. - C=O stretch (acid): Strong, sharp band at 1700-1730. - C=N and C=C stretches (ring): Multiple bands in the 1550-1650 region. |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z = 154.06. |

Biological and Medicinal Chemistry Context

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in many natural molecules (e.g., thymine, cytosine) and synthetic drugs[4]. Its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties[5][6].

Relevance as a Bioactive Scaffold

This compound serves as a valuable building block for several reasons:

-

Kinase Inhibition: The 2-aminopyrimidine scaffold is a well-established "hinge-binder" motif in many FDA-approved kinase inhibitors. The acetic acid moiety provides a versatile handle for derivatization to explore interactions with other regions of the ATP-binding pocket.

-

Anti-inflammatory Potential: N-substituted pyrimidinyl amino acids have been synthesized and have demonstrated significant anti-inflammatory activity, making this compound a lead for further investigation in this area[5].

-

Metal Chelation: The arrangement of the carboxylic acid group and the heterocyclic nitrogen atoms makes the molecule a potential bidentate or tridentate ligand for metal ions. This chelation ability can be exploited for developing novel anti-bacterial agents, as seen with analogous structures[2].

Structure-Activity Relationship Logic

Caption: Logical relationship between the compound's structural features and its potential applications.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical substance. This compound possesses specific hazards that require appropriate precautions.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1].

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | Warning |

| H315 | Causes skin irritation | Warning |

| H319 | Causes serious eye irritation | Warning |

| H335 | May cause respiratory irritation | Warning |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its combination of a pyrimidine core and an amino acid side chain endows it with compelling physicochemical and biological properties. The information provided in this guide—spanning its synthesis, characterization, potential applications, and safe handling—serves as a foundational resource for researchers aiming to explore its utility as a scaffold in drug discovery and as a building block in chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. Retrieved from [Link].

-

Angene Chemical (n.d.). This compound. Retrieved from [Link].

-

Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. Retrieved from [Link].

-

Pratama, M. R. F., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(4). Retrieved from [Link].

-

Yerragunta, V., et al. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, 1(2), 48-58. Retrieved from [Link].

-

Synthesis of pyrimidine derivatives (2a–2h) using: glacial acetic acid,... (n.d.). ResearchGate. Retrieved from [Link].

-

Al-Ostath, A. I., et al. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Microbiology. Retrieved from [Link].

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link].

Sources

- 1. 2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Elucidation of (pyrimidin-2-ylamino)acetic acid

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. (Pyrimidin-2-ylamino)acetic acid, a molecule featuring a key pyrimidine scaffold, represents a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive, technically-grounded framework for the unambiguous determination of its molecular structure. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers and professionals in the chemical sciences, offering not just protocols but the underlying scientific rationale for a robust and self-validating analytical workflow.

Introduction: The Imperative of Structural Integrity

In the realm of drug development, an unequivocally confirmed chemical structure is the bedrock upon which all subsequent research is built. The molecule this compound, with its constituent pyrimidine ring, amino linker, and carboxylic acid moiety, presents a series of structural questions that must be answered with empirical data.[1][2] The pyrimidine core is a prevalent motif in numerous biologically active compounds, making the precise characterization of its derivatives a critical task.[1][2][3] This guide will detail a multi-technique approach to assemble a complete and validated structural dossier for this compound.

The IUPAC name for the target compound is 2-(pyrimidin-2-ylamino)acetic acid, and it is also known as N-pyrimidin-2-ylglycine.[4][5] Its molecular formula is C6H7N3O2, corresponding to a molecular weight of 153.14 g/mol .[4][5]

Foundational Analysis: Mass Spectrometry

The initial step in any structural elucidation workflow is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

The "Why": Establishing the Molecular Formula

HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, which is crucial for determining the elemental formula of a compound.[6] This technique offers high sensitivity, requiring only a small amount of sample, and its ability to provide molecular weight information is a fundamental starting point for any structural analysis.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

Instrument Parameters (ESI-Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Mass Range: 50 - 500 m/z

-

Acquisition Mode: Centroid

Data Interpretation and Expected Results

The molecular formula of this compound is C6H7N3O2. The expected monoisotopic mass for the protonated molecule [M+H]+ is 154.0611.[4] The HRMS analysis should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C6H7N3O2 |

| Monoisotopic Mass | 153.0538 g/mol [4] |

| Expected [M+H]+ (HRMS) | 154.0611 m/z |

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Once the molecular formula is established, FTIR spectroscopy is employed to identify the functional groups present in the molecule. This technique provides valuable information about the vibrational modes of chemical bonds.[3]

The "Why": Mapping the Chemical Bonds

FTIR is a rapid and non-destructive technique that provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. For this compound, we expect to see characteristic absorptions for the N-H, C-H, C=O, C=N, and C-N bonds.[3][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm-1

-

Resolution: 4 cm-1

-

Number of Scans: 16-32

Data Interpretation and Expected Results

The FTIR spectrum will provide a qualitative overview of the functional groups.

| Vibrational Mode | Expected Wavenumber (cm-1) | Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Presence of the carboxylic acid group.[8] |

| N-H Stretch (Secondary Amine) | 3500 - 3300 | Indicates the amino linker.[3][9] |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2800 | Aromatic C-H from the pyrimidine ring and aliphatic C-H from the acetic acid moiety.[3] |

| C=O Stretch (Carboxylic Acid) | 1750 - 1650 | Confirms the carboxylic acid group.[3][7] |

| C=N and C=C Stretch (Pyrimidine Ring) | 1620 - 1450 | Characteristic vibrations of the pyrimidine ring.[3][7] |

| N-H Bend | 1600 - 1500 | Bending vibration of the secondary amine.[3] |

| C-N Stretch | 1350 - 1200 | Stretching vibration of the amine and pyrimidine ring C-N bonds.[3] |

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[1][2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments will be used to piece together the molecular framework.

The "Why": Building the Molecular Skeleton Atom by Atom

¹H and ¹³C NMR provide information about the chemical environment of each proton and carbon atom, respectively.[1] 2D NMR techniques, such as COSY and HSQC, reveal the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure.

Experimental Protocols: 1D and 2D NMR

Instrumentation: A 300-600 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1D NMR Experiments:

-

¹H NMR: A standard single-pulse experiment is used to identify the different types of protons and their relative numbers.[1]

-

¹³C NMR: A proton-decoupled experiment is used to identify the number of unique carbon atoms.[1]

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

Data Interpretation and Expected Results

¹H NMR (Expected Chemical Shifts in DMSO-d6):

-

~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.3 ppm (doublet, 2H): Protons at positions 4 and 6 of the pyrimidine ring.

-

~7.5 ppm (triplet, 1H): Proton of the secondary amine (-NH-).

-

~6.6 ppm (triplet, 1H): Proton at position 5 of the pyrimidine ring.

-

~4.0 ppm (doublet, 2H): Methylene protons of the acetic acid moiety (-CH2-).

¹³C NMR (Expected Chemical Shifts in DMSO-d6):

-

~172 ppm: Carbonyl carbon of the carboxylic acid.

-

~162 ppm: Carbon at position 2 of the pyrimidine ring.

-

~158 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.

-

~110 ppm: Carbon at position 5 of the pyrimidine ring.

-

~45 ppm: Methylene carbon of the acetic acid moiety.

Interpreting the 2D Spectra:

-

COSY: A cross-peak will be observed between the pyrimidine protons at positions 4/6 and the proton at position 5, confirming their adjacent relationship. A cross-peak will also be seen between the -NH- proton and the -CH2- protons.

-

HSQC: Correlations will be observed between the proton signals and their directly attached carbon signals, confirming the assignments made from the 1D spectra.

Visualizing the Workflow and Structure

To provide a clear overview of the elucidation process and the confirmed structure, graphical representations are invaluable.

Caption: Workflow for the structural elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion: A Unified and Validated Structural Assignment

By systematically integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a suite of NMR experiments, a definitive structural assignment for this compound is achieved. The HRMS confirms the elemental composition, the FTIR identifies the key functional groups, and the comprehensive NMR analysis provides the precise atomic connectivity. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for any future research or development involving this compound. The principles and workflow detailed in this guide are broadly applicable to the structural elucidation of other novel small molecules.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research.

- IR, NMR spectral data of pyrimidine derivatives - ResearchG

- Mass Spectrometry of 2-Amino-2-(pyridin-2-YL)acetic acid: A Technical Guide - Benchchem.

-

2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem. [Link]

-

This compound(CAS# 79858-46-1 ) - angenechemical.com. [Link]

-

Acetic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

The infrared spectra of secondary amines and their salts - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. 2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Pyrimidin-2-ylamino)acetic Acid: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the 2-Aminopyrimidine Moiety

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as keystones in the development of novel therapeutics. The 2-aminopyrimidine nucleus is one such "privileged structure," renowned for its ability to interact with a multitude of biological targets. At its core, this guide focuses on a specific exemplar of this class: 2-(Pyrimidin-2-ylamino)acetic acid . This molecule, while seemingly simple, embodies the essential structural features that make the 2-aminopyrimidine scaffold a cornerstone of contemporary medicinal chemistry, particularly in the realm of kinase inhibition.

This document provides a comprehensive technical overview of 2-(pyrimidin-2-ylamino)acetic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical identity, synthesis, and the profound biological rationale for its significance as a building block in the design of targeted therapies.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section outlines the formal nomenclature and key identifiers for the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(pyrimidin-2-ylamino)acetic acid .

Due to its frequent use in various research and commercial contexts, it is also known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.

-

Systematic Names:

-

2-[(Pyrimidin-2-yl)amino]acetic acid

-

-

Common Synonyms:

-

N-pyrimidin-2-ylglycine

-

(Pyrimidin-2-ylamino)acetic acid

-

-

Registry Numbers:

-

CAS Number: 79858-46-1

-

Physicochemical Properties

A summary of the key physicochemical properties of 2-(pyrimidin-2-ylamino)acetic acid is presented in Table 1. These descriptors are computationally derived and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | PubChem CID 16228214 |

| Molecular Weight | 153.14 g/mol | PubChem CID 16228214 |

| IUPAC Name | 2-(pyrimidin-2-ylamino)acetic acid | PubChem CID 16228214 |

| Canonical SMILES | C1=CN=C(N=C1)NCC(=O)O | PubChem CID 16228214 |

| Topological Polar Surface Area | 75.1 Ų | PubChem CID 16228214 |

| Hydrogen Bond Donors | 2 | PubChem CID 16228214 |

| Hydrogen Bond Acceptors | 5 | PubChem CID 16228214 |

Synthesis of 2-(Pyrimidin-2-ylamino)acetic Acid: A Methodological Overview

The construction of N-heteroaryl amino acids like 2-(pyrimidin-2-ylamino)acetic acid is a common challenge in synthetic organic chemistry. The most direct and frequently employed method is the nucleophilic substitution reaction between an amino-heterocycle and a halo-acetic acid derivative.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages the nucleophilicity of the exocyclic amino group of 2-aminopyrimidine. This amine readily attacks the electrophilic carbon of a halo-acetic acid (e.g., chloroacetic acid or bromoacetic acid). The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct, driving the reaction to completion. This approach is favored for its atom economy and the ready availability of starting materials.

Generalized Experimental Protocol

Reaction: Nucleophilic Substitution

-

Reactants:

-

2-Aminopyrimidine

-

Chloroacetic acid (or Bromoacetic acid)

-

A suitable base (e.g., Sodium carbonate, Potassium carbonate, or a non-nucleophilic organic base like Diisopropylethylamine)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-aminopyrimidine (1.0 equivalent) in the chosen solvent, add the base (2.0-3.0 equivalents). Stir the mixture at room temperature to ensure homogeneity.

-

Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid (1.1-1.2 equivalents) in the same solvent to the reaction mixture. The slow addition is crucial to control any potential exotherm.

-

Reaction Progression: Heat the reaction mixture to an elevated temperature (typically 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (the product salt) has formed, it can be isolated by filtration.

-

Alternatively, dilute the reaction mixture with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, causing the product to precipitate out of the aqueous solution.

-

Collect the solid product by filtration, wash with cold water to remove inorganic salts, and then with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2-(pyrimidin-2-ylamino)acetic acid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Generalized workflow for the synthesis of 2-(pyrimidin-2-ylamino)acetic acid.

Role in Drug Development: The Kinase Inhibitor Paradigm

The true value of 2-(pyrimidin-2-ylamino)acetic acid lies not in its intrinsic biological activity, but in its role as a foundational scaffold for more complex, biologically active molecules. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a vast number of protein kinase inhibitors.

The Kinase Hinge Region: A Critical Target

Protein kinases are a large family of enzymes that play central roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The ATP-binding site of kinases contains a flexible "hinge" region that forms critical hydrogen bonds with the adenine core of ATP.

The 2-aminopyrimidine scaffold is a bioisostere of adenine, meaning it mimics the hydrogen bonding pattern of the natural ligand. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino group, can form two or three hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. This competitive inhibition prevents the binding of ATP and subsequent phosphorylation of target proteins, thereby blocking downstream signaling.

Structure-Activity Relationship (SAR) Insights

The 2-(pyrimidin-2-ylamino)acetic acid structure provides a versatile platform for elaboration. The carboxylic acid group can be readily converted to amides, esters, or other functional groups to explore interactions with solvent-exposed regions of the kinase active site. The pyrimidine ring itself can be further substituted to enhance potency and selectivity.

Numerous studies have demonstrated that derivatives of the 2-aminopyrimidine core are potent inhibitors of various kinases, including:

-

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, with lead compounds showing anticancer activity.[1]

-

Cyclin-Dependent Kinases (CDKs): 2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as highly active CDK9 inhibitors, which play a role in regulating transcription and are targets in cancer therapy.[2]

-

Epidermal Growth Factor Receptor (EGFR): 4-Anilinopyrimido[5,4-d]pyrimidines, which contain the 2-aminopyrimidine substructure, are potent inhibitors of EGFR tyrosine kinase activity.[3]

While specific IC₅₀ values for the parent compound, 2-(pyrimidin-2-ylamino)acetic acid, are not available in the public domain, Table 2 presents data for closely related 2-aminopyrimidine-based kinase inhibitors to illustrate the potency that can be achieved from this scaffold.

| Compound Class/Example | Target Kinase(s) | Reported Potency (IC₅₀/Kᵢ) | Source |

| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A / B | Kᵢ = 8.0 nM / 9.2 nM | [1] |

| 5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidine (Compound 12u) | CDK9 | IC₅₀ = 7 nM | [2] |

| Pyridin-2-yl Urea Derivative (Compound 2) | ASK1 | IC₅₀ = 1.55 nM | [4] |

| Pyrazole-3-carboxamide Derivative (FN-1501) | FLT3, CDKs | IC₅₀ (MV4-11 cells) = 8 nM | [5] |

Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade

The diagram below illustrates the conceptual mechanism of action for a drug candidate derived from the 2-(pyrimidin-2-ylamino)acetic acid scaffold targeting a generic mitogen-activated protein kinase (MAPK) pathway, a common signaling cascade implicated in cancer.

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway.

Conclusion and Future Directions

2-(Pyrimidin-2-ylamino)acetic acid represents a quintessential building block in modern medicinal chemistry. Its straightforward synthesis and, more importantly, the proven ability of its 2-aminopyrimidine core to act as a kinase hinge-binding motif, solidify its importance for researchers in drug development. The structure-activity relationships of its derivatives are well-explored, providing a clear rationale for its use in creating potent and selective kinase inhibitors.

Future research will undoubtedly continue to leverage this scaffold. The development of novel derivatives will focus on achieving greater selectivity for specific kinases to minimize off-target effects, as well as optimizing pharmacokinetic properties to enhance drug efficacy. As our understanding of the kinome and its role in disease continues to expand, the utility of versatile and privileged scaffolds like 2-(pyrimidin-2-ylamino)acetic acid will only continue to grow.

References

-

PubChem. Compound Summary for CID 16228214, 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. [Link]

-

Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]

-

Wang, L., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(4), 3596. [Link]

-

Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

-

Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters, 4(2), 180-184. [Link]

-

Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3334-3339. [Link]

Sources

- 1. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Pyrimidin-2-ylamino)acetic Acid: A Core Moiety in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of (pyrimidin-2-ylamino)acetic acid (also known as N-pyrimidin-2-ylglycine), a heterocyclic building block of significant interest to researchers and professionals in drug development. We delve into its fundamental molecular and physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic application as a synthetic intermediate in the creation of advanced pharmaceutical compounds. This document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for scientists engaged in medicinal chemistry and organic synthesis.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of essential biomolecules like the nucleobases uracil, thymine, and cytosine. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a vast array of therapeutics. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the pyrimidine nucleus allows for the fine-tuning of a molecule's pharmacological profile.

This compound represents a versatile bifunctional building block. It combines the biologically significant 2-aminopyrimidine moiety with a carboxylic acid handle, providing an ideal anchor point for further synthetic elaboration, such as amide bond formation or esterification, making it a valuable intermediate in the construction of more complex drug candidates.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use in multi-step synthesis and for the prediction of the properties of its derivatives.

Chemical Structure and Formula

-

IUPAC Name: 2-(pyrimidin-2-ylamino)acetic acid

-

Synonyms: N-pyrimidin-2-ylglycine, Glycine, N-2-pyrimidinyl-

-

CAS Number: 79858-46-1

-

Molecular Formula: C₆H₇N₃O₂

-

Chemical Structure:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These computed descriptors are essential for predicting solubility, membrane permeability, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | PubChem[4] |

| Monoisotopic Mass | 153.053826475 Da | PubChem[4] |

| Topological Polar Surface Area | 75.1 Ų | Angene Chemical[5] |

| Hydrogen Bond Donors | 2 | Angene Chemical[5] |

| Hydrogen Bond Acceptors | 5 | Angene Chemical[5] |

| Rotatable Bond Count | 3 | Angene Chemical[5] |

| XLogP3 | 0.1 | PubChem[4] |

Synthesis and Characterization

The synthesis of N-heteroaryl substituted amino acids can be challenging. Common issues include the formation of undesired side products like diketopiperazines when using amino acid esters, or intramolecular self-condensation when attempting to alkylate the exocyclic amino group of an aminopyrimidine with a haloacetic acid.[4]

The most reliable and strategically sound method for preparing this compound and its esters is through the nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with a glycine derivative. This approach avoids the common pitfalls associated with other synthetic routes. Below, we present a validated protocol adapted from established solid-phase synthesis principles for a solution-phase context.[4]

Synthetic Workflow

The synthesis is a two-step process involving the SNAr reaction followed by ester hydrolysis to yield the final carboxylic acid.

Experimental Protocol: Solution-Phase Synthesis

Rationale: This protocol utilizes glycine methyl ester to protect the carboxylic acid, preventing it from interfering with the base-mediated SNAr reaction. Diisopropylethylamine (DIEA) is chosen as a non-nucleophilic organic base to neutralize the HCl salt of the glycine ester and the HCl generated during the reaction without competing as a nucleophile. The final saponification step is a standard and efficient method for converting the ester to the desired carboxylic acid.

Materials:

-

Glycine methyl ester hydrochloride

-

2-Chloropyrimidine

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Methyl (pyrimidin-2-ylamino)acetate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine methyl ester hydrochloride (1.0 eq).

-

Add anhydrous DMF to dissolve the solid, followed by 2-chloropyrimidine (1.2 eq).

-

Carefully add DIEA (2.5 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl (pyrimidin-2-ylamino)acetate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Based on the spectrum of the corresponding methyl ester, the expected spectrum for the free acid in a solvent like DMSO-d₆ would show characteristic peaks.[4]

-

A doublet for the two equivalent pyrimidine protons (H4, H6) at ~8.2-8.3 ppm.

-

A triplet for the pyrimidine proton (H5) at ~6.5-6.6 ppm.

-

A broad singlet or triplet for the N-H proton.

-

A doublet for the methylene (-CH₂-) protons adjacent to the NH group at ~4.1-4.2 ppm.

-

A very broad singlet for the carboxylic acid (-COOH) proton, typically downfield (>10 ppm).

-

-

¹³C-NMR Spectroscopy: Confirms the carbon framework of the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight. For C₆H₇N₃O₂, the expected [M+H]⁺ ion would be approximately m/z 154.06.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bond, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.

-

Purity (HPLC): High-Performance Liquid Chromatography should be used to assess the purity of the final compound, which should ideally be >95% for use in further synthetic applications.

Applications in Drug Development

This compound is primarily utilized as a chemical intermediate. Its bifunctional nature allows it to act as a linchpin, connecting the pyrimidine pharmacophore to other molecular fragments. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

A key application area is in the synthesis of kinase inhibitors. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine of ATP, enabling compounds to dock into the active site of many protein kinases. The acetic acid portion of the molecule provides a convenient point of attachment to build out substituents that can target other regions of the kinase, enhancing potency and selectivity. Numerous FDA-approved drugs and clinical candidates incorporate the 2-aminopyrimidine scaffold for this purpose.[1][6]

Workflow: Role as a Synthetic Intermediate

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a high-value building block for drug discovery and medicinal chemistry. Its straightforward, reliable synthesis via nucleophilic aromatic substitution, combined with its bifunctional nature, makes it an essential tool for creating libraries of complex molecules. The inherent biological relevance of the 2-aminopyrimidine scaffold ensures that this compound will continue to be a valuable intermediate in the development of next-generation therapeutics, particularly in the area of kinase inhibition. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in a research setting.

References

-

Malkov, A. V., Ramirez-Lopez, P., & Kočovský, P. (2007). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Arkivoc, 2008(2), 135-141. [Link]

-

PubChem. (n.d.). 2-((Pyrimidin-2-yl)amino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(7), 633. [Link]

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

-

Hassan, A. S. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Pawar, S. S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 4. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenesci.com [angenesci.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of (pyrimidin-2-ylamino)acetic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Charting the Course for a Novel Pyrimidine Derivative

The journey of a novel chemical entity from the bench to potential clinical significance is a meticulously planned expedition. This guide provides a comprehensive framework for the preliminary biological screening of (pyrimidin-2-ylamino)acetic acid, a molecule of interest owing to the rich pharmacological history of its pyrimidine core. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and metabolic disease-modifying properties.[1][2][3][4][5] This document is structured not as a rigid protocol but as a strategic workflow, empowering researchers to make informed decisions and rationally advance this promising compound through the initial stages of drug discovery.

Section 1: Foundational Characterization - Knowing the Molecule

Before embarking on biological assays, a thorough physicochemical characterization of this compound is paramount. This foundational knowledge is not merely a formality; it underpins the interpretation of all subsequent biological data, ensuring that observed effects are genuinely attributable to the compound's intrinsic activity rather than experimental artifacts arising from poor solubility or instability.

Physicochemical Profiling

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for designing appropriate formulations for in vitro and in vivo studies and for early predictions of its drug-like properties.

| Property | Value | Implication for Screening | Source |

| Molecular Formula | C₆H₇N₃O₂ | - | PubChem |

| Molecular Weight | 153.14 g/mol | Adherence to Lipinski's rule of five, suggesting potential for good oral bioavailability. | PubChem |

| XLogP3 | 0.1 | Indicates good aqueous solubility, facilitating in vitro assay setup. | PubChem |

| Hydrogen Bond Donors | 2 | Contributes to solubility and potential for target interaction. | PubChem |

| Hydrogen Bond Acceptors | 5 | Contributes to solubility and potential for target interaction. | PubChem |

| Topological Polar Surface Area | 75.1 Ų | Suggests good potential for cell membrane permeability. | PubChem |

Table 1: Physicochemical Properties of this compound.

Synthesis and Purity Assessment

For the purpose of this screening guide, it is assumed that this compound has been synthesized and purified to a high degree (typically >95%). The synthesis of similar pyrimidine derivatives often involves the condensation of a suitable α,β-unsaturated ketone with a substituted amine.[2] It is crucial to employ analytical techniques such as NMR, mass spectrometry, and HPLC to confirm the structure and assess the purity of the compound. Impurities can lead to false positives or mask the true activity of the test compound.

Section 2: The Strategic Screening Cascade - A Tiered Approach to Unveiling Biological Activity

A well-designed screening cascade is the cornerstone of an efficient drug discovery program.[6][7] It allows for the rapid and cost-effective evaluation of a compound's biological potential, starting with broad, high-throughput assays and progressing to more complex and specific studies for promising candidates. The proposed cascade for this compound is designed to explore its potential in three key therapeutic areas where pyrimidine derivatives have shown significant promise: oncology, inflammation, and metabolic diseases.

Figure 1: Proposed Screening Cascade for this compound. This tiered approach prioritizes broad activity screening before delving into more resource-intensive mechanistic and drug-like property assessments.

Section 3: Tier 1 - Primary Biological Screening Protocols

The objective of Tier 1 is to cast a wide net and identify any significant biological activity of this compound in key therapeutic areas. These assays are typically cell-based or enzymatic and are amenable to a higher throughput format.

Anticancer Activity: Cytotoxicity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.[8] It is a robust and reliable method for initial anticancer screening.

Experimental Protocol: MTT Assay [8][9][10]

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-Inflammatory Activity: Nitric Oxide Production Assay

This assay assesses the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12][13]

Experimental Protocol: LPS-Induced NO Production in RAW 264.7 Cells [12][14]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-Diabetic Activity: α-Glucosidase Inhibition Assay

This enzymatic assay evaluates the compound's potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia in diabetic patients.[15][16]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay [17][18][19]

-

Reaction Mixture Preparation: In a 96-well plate, add 20 µL of various concentrations of this compound, 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and 50 µL of phosphate buffer (pH 6.8). Incubate at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Acarbose can be used as a positive control.

Section 4: Tier 2 - Secondary and Mechanistic Assays

If promising activity is observed in the primary screens, Tier 2 assays are employed to confirm the activity and elucidate the potential mechanism of action.

Deconvolution of Anti-Inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay determines if the anti-inflammatory activity observed in the NO production assay is due to the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[20][21]

Experimental Protocol: COX-1/COX-2 Inhibition Assay [22][23][24]

-

Enzyme and Compound Incubation: In separate wells of a 96-well plate, incubate either COX-1 or COX-2 enzyme with various concentrations of this compound for 10 minutes at 37°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: After a defined incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC₅₀ values. This will reveal the compound's potency and selectivity for the COX isoforms.

Elucidating Anti-Diabetic Mechanism: DPP-IV Inhibition Assay

Dipeptidyl peptidase-IV (DPP-IV) is another important target for anti-diabetic drugs. This assay will determine if this compound can inhibit this enzyme.[25][26]

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [27][28][29]

-

Reaction Setup: In a 96-well plate, mix various concentrations of this compound with human recombinant DPP-IV enzyme in a suitable buffer.

-

Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the DPP-IV activity.

-

Data Analysis: Calculate the percentage of DPP-IV inhibition and determine the IC₅₀ value. Sitagliptin can be used as a positive control.

Section 5: Tier 3 - Early ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could lead to late-stage attrition.[30][31][32]

Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model to predict the oral absorption of drugs.[33][34][35]

Figure 2: Caco-2 Permeability Assay Workflow. A step-by-step process to assess the potential for oral absorption of the test compound.

Experimental Protocol: Caco-2 Permeability Assay [33][36][37]

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Bidirectional Permeability: Perform the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. Add the test compound to the donor chamber and collect samples from the receiver chamber at various time points.

-

Compound Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[34]

Metabolism: Liver Microsome Stability Assay

This assay provides an early indication of a compound's metabolic stability, a key determinant of its in vivo half-life.[38][39]

Experimental Protocol: Liver Microsome Stability Assay [40][41][42]

-

Incubation Mixture: Incubate this compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes in a phosphate buffer at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.

-

Time-Point Sampling: Aliquot the reaction mixture at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and quench the reaction with a cold organic solvent like acetonitrile.

-

Compound Quantification: After centrifugation to precipitate proteins, analyze the remaining concentration of the parent compound in the supernatant by LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of the compound.

Section 6: Data Interpretation and Decision Making

The collective data from this preliminary screening cascade will provide a comprehensive initial profile of this compound.

| Assay | Favorable Outcome | Unfavorable Outcome | Next Steps if Favorable |

| Tier 1 | |||

| MTT Assay | IC₅₀ > 10 µM (low cytotoxicity) or potent cytotoxicity against specific cancer cell lines | High cytotoxicity against all cell lines | Proceed to Tier 2 for mechanistic studies if selectively cytotoxic. |

| NO Production | Significant inhibition of NO production (IC₅₀ < 10 µM) | No or weak inhibition | Proceed to COX inhibition assay. |

| α-Glucosidase Inhibition | Significant inhibition (IC₅₀ comparable to acarbose) | No or weak inhibition | Proceed to DPP-IV inhibition assay. |

| Tier 2 | |||

| COX-1/COX-2 Assay | Potent and selective inhibition of COX-2 | Non-selective or weak inhibition | Consider for further anti-inflammatory studies. |

| DPP-IV Inhibition | Potent inhibition (IC₅₀ comparable to sitagliptin) | Weak or no inhibition | Consider for further anti-diabetic studies. |

| Tier 3 | |||

| Caco-2 Permeability | High permeability (Papp > 10 x 10⁻⁶ cm/s) and low efflux ratio (<2) | Low permeability and/or high efflux ratio | Indicates good potential for oral absorption. |

| Liver Microsome Stability | Long half-life (>30 min) | Short half-life (<10 min) | Suggests good metabolic stability. |

Table 2: Decision-Making Matrix Based on Screening Outcomes.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a rational and efficient preliminary biological screening strategy for this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and anti-diabetic potential, and by gaining early insights into its ADME properties, researchers can make data-driven decisions about the future of this compound. A promising profile from this initial screen will provide a strong foundation for more advanced preclinical studies, ultimately accelerating the potential journey of this compound towards becoming a valuable therapeutic agent.

References

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. ResearchGate. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC - NIH. [Link]

-

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

-

Tme-critical early ADME characterization. Admescope. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

-

Caco-2 Permeability Assay. Evotec. [Link]

-

Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Screening Cascade Development Services. Sygnature Discovery. [Link]

-

In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. PMC - NIH. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells... ResearchGate. [Link]

-

Caco2 assay protocol. [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd. [Link]

-

Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]

-

In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. BMC Complementary Medicine and Therapies. [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. [Link]

-

Transducer Cascades for Biological Literature-Based Discovery. MDPI. [Link]

-

Development of a novel virtual screening cascade protocol to identify potential trypanothione reductase inhibitors. PubMed. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

-

a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. [Link]

-

In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. Journal of Young Pharmacists. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Metabolic Stability Assay Services. BioIVT. [Link]

-

Caco-2 permeability assay. Creative Bioarray. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. scispace.com [scispace.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. international-biopharma.com [international-biopharma.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 13. jkb.ub.ac.id [jkb.ub.ac.id]

- 14. mdpi.com [mdpi.com]

- 15. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jyoungpharm.org [jyoungpharm.org]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. protocols.io [protocols.io]

- 19. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academicjournals.org [academicjournals.org]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. content.abcam.com [content.abcam.com]

- 29. lifetechindia.com [lifetechindia.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. drugtargetreview.com [drugtargetreview.com]

- 32. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]

- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 34. Caco-2 Permeability | Evotec [evotec.com]

- 35. creative-bioarray.com [creative-bioarray.com]

- 36. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 37. merckmillipore.com [merckmillipore.com]

- 38. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. bioivt.com [bioivt.com]

- 40. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 41. mercell.com [mercell.com]

- 42. researchgate.net [researchgate.net]

Spectroscopic Profile of (Pyrimidin-2-ylamino)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (pyrimidin-2-ylamino)acetic acid, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of such pyrimidine derivatives is fundamental to understanding their chemical behavior and biological activity.[1][2] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided herein are grounded in established principles of spectroscopic analysis for heterocyclic compounds and are intended to guide researchers in their analytical workflows.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₇N₃O₂) possesses a central pyrimidine ring linked to a glycine moiety via a secondary amine bridge. This unique combination of a heterocyclic aromatic system, a carboxylic acid, and an amino group results in a distinct spectroscopic fingerprint. The molecular weight of this compound is 153.14 g/mol , with a monoisotopic mass of approximately 153.05 Da.[3][4] The structural features to be confirmed by spectroscopy include the pyrimidine ring protons and carbons, the methylene protons and carbon of the acetic acid group, the labile amine and carboxylic acid protons, and the various functional group vibrations.

A multi-spectroscopic approach is essential for unambiguous structure confirmation. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules in solution.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR spectroscopy provides information on the number, chemical environment, and connectivity of protons in a molecule.[1]

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | Doublet | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to two nitrogen atoms are deshielded and appear at a high chemical shift. They are coupled to H-5, resulting in a doublet. |

| ~6.60 | Triplet | 1H | H-5 | This proton on the pyrimidine ring is coupled to both H-4 and H-6, leading to a triplet. It is in a more electron-rich environment compared to H-4 and H-6, hence it appears at a lower chemical shift. |

| ~4.10 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing carboxylic acid group and the amino group, placing them in this region. The signal is expected to be a singlet as there are no adjacent protons to couple with. |

| Broad Signal | Singlet | 1H | -NH- | The chemical shift of the secondary amine proton is variable and concentration-dependent. It often appears as a broad singlet due to quadrupole broadening and chemical exchange. |

| Broad Signal | Singlet | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift is highly variable, depending on the solvent and concentration. It typically appears as a broad singlet and readily exchanges with D₂O. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrument Setup:

-

Spectrometer Frequency: 300-600 MHz.[1]

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.[1]

-

Spectral Width: A range of 0 to 12 ppm is generally sufficient.[1]

-

Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.[1]

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[1]

-

-